REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].N1C=CN=C1.[Si:18](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19]>ClCCl>[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1)O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
9.09 g
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extract with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over MgSO4
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Type
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FILTRATION
|
Details
|
filter
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Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1)O[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |